An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,4-hexadiene
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-1,4-hexadiene (CAS No: 763-88-2), a non-conjugated diene. The document details its structural characteristics, physicochemical properties, and typical reactivity. Included are detailed, plausible experimental protocols for its synthesis and common reactions, such as catalytic hydrogenation and bromination. Spectroscopic data are also summarized to aid in characterization. This guide is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this compound.
Introduction
5-Methyl-1,4-hexadiene is an aliphatic hydrocarbon containing two non-conjugated carbon-carbon double bonds. Its structure, featuring a terminal vinyl group and an internal trisubstituted double bond, makes it an interesting substrate for a variety of organic transformations. As a non-conjugated diene, the two double bonds generally react independently, exhibiting chemistry typical of isolated alkenes. Understanding the fundamental chemical properties and reactivity of this compound is essential for its potential application in organic synthesis, polymer chemistry, and materials science.
Chemical and Physical Properties
The physicochemical properties of 5-methyl-1,4-hexadiene are summarized in the table below. It is important to note that while some experimental data is available, many of the physical properties are derived from computational models.
| Property | Value | Source/Method |
| IUPAC Name | 5-methyl-1,4-hexadiene | |
| Synonyms | 1,4-Hexadiene, 5-methyl- | [1][2] |
| CAS Number | 763-88-2 | [1][2] |
| Molecular Formula | C₇H₁₂ | [2][3] |
| Molecular Weight | 96.17 g/mol | [2][3] |
| Density | 0.725 g/cm³ (calculated) | [4] |
| Boiling Point | 92.5 °C at 760 mmHg (calculated) | [4] |
| ~91.85 °C (experimental) | [5] | |
| Melting Point | -4.089 °C (calculated) | [4] |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents. | [6] |
| logP (Octanol/Water Partition Coefficient) | 2.529 (calculated) | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 30.54 kJ/mol (Joback method) | [5] |
| Ionization Energy (IE) | 8.70 eV | [5] |
Synthesis of 5-Methyl-1,4-hexadiene
While specific industrial synthesis routes for 5-methyl-1,4-hexadiene are not widely published, a plausible and common laboratory-scale synthesis involves the coupling of an appropriate Grignard reagent with an allyl halide.[7][8] This method is a reliable way to form carbon-carbon bonds.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of 5-methyl-1,4-hexadiene from isobutylmagnesium bromide and allyl bromide.
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Allyl bromide
-
Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or nitrogen/argon atmosphere)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should start spontaneously, as evidenced by heat evolution and bubbling. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure 5-methyl-1,4-hexadiene.
Reactivity and Experimental Protocols
As a non-conjugated diene, 5-methyl-1,4-hexadiene undergoes reactions characteristic of isolated alkenes. The two double bonds can react independently. Common reactions include hydrogenation, halogenation, hydrohalogenation, and hydration.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the double bonds to single bonds, converting the diene to 2-methylhexane.[3][9]
Experimental Protocol:
-
Setup: In a hydrogenation flask, dissolve 5-methyl-1,4-hexadiene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain 2-methylhexane.
Bromination
The addition of bromine across the double bonds is a classic test for unsaturation and a common synthetic transformation.[10][11][12]
Experimental Protocol:
-
Setup: Dissolve 5-methyl-1,4-hexadiene in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, protected from light.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of bromine in dichloromethane dropwise with stirring. The disappearance of the red-brown color of bromine indicates the reaction is proceeding.
-
Monitoring: Continue the addition until a faint bromine color persists.
-
Workup: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the dibrominated and/or tetrabrominated product. The stoichiometry of bromine will determine the final product.
Spectroscopic Data
-
Mass Spectrometry: The mass spectrum of 5-methyl-1,4-hexadiene would be expected to show a molecular ion peak (M+) at m/z = 96. Fragmentation patterns would likely involve allylic cleavage and rearrangements characteristic of unsaturated hydrocarbons.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons. Key absorptions would include those for the vinyl group (~3080, 1640, 990, and 910 cm⁻¹) and the internal double bond (~3020 and 1670 cm⁻¹).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex but would show distinct signals for the vinyl protons, the internal olefinic proton, the allylic protons, and the methyl groups.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, with the sp² carbons appearing in the downfield region (typically 110-145 ppm) and the sp³ carbons in the upfield region.
-
Conclusion
5-Methyl-1,4-hexadiene is a non-conjugated diene with well-defined chemical properties and reactivity patterns that are largely predictable based on the behavior of its constituent isolated double bonds. This guide provides a foundational understanding of its synthesis, key physical properties, and characteristic reactions, supported by plausible experimental protocols. This information should serve as a useful starting point for researchers and scientists interested in utilizing this compound in their work. Further experimental validation of the calculated physical properties would be a valuable addition to the scientific literature.
References
- 1. docsity.com [docsity.com]
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- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. 1,4-Hexadiene, 5-methyl- (CAS 763-88-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CAS 4313-57-9: 1-Methyl-1,4-cyclohexadiene | CymitQuimica [cymitquimica.com]
- 7. US3819733A - Process for the preparation of nonconjugated dienic grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
